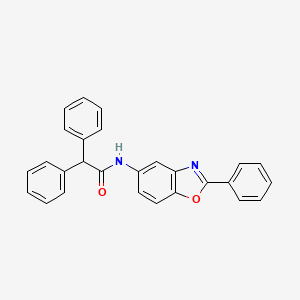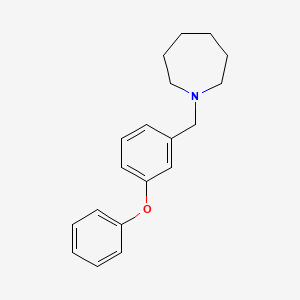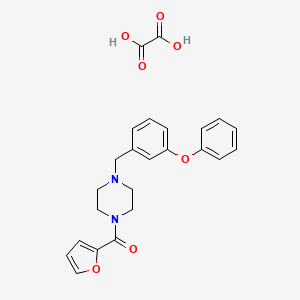![molecular formula C12H16F8N2O B5138710 N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide](/img/structure/B5138710.png)
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide, also known as OFPMA, is a fluorinated polymer widely used in various scientific research applications.
Mechanism of Action
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide works by forming a thin film on the surface of materials, which can alter their surface properties, such as hydrophobicity and surface energy. The film formed by this compound is stable and can withstand harsh conditions, such as high temperatures and acidic environments.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and biocompatibility, making it suitable for use in biomedical applications. This compound has been used as a coating material in medical devices, such as stents and catheters, to improve their biocompatibility and reduce inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide is its ability to form a stable film on the surface of materials, which can improve their performance in various applications. Additionally, this compound has low toxicity and biocompatibility, making it suitable for use in biomedical applications. However, one of the limitations of this compound is its high cost, which can limit its use in some applications.
Future Directions
There are several future directions for N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide research, including the development of new synthesis methods to reduce the cost of production, the investigation of its potential use in tissue engineering and regenerative medicine, and the exploration of its antimicrobial properties for use in medical devices. Additionally, further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
In conclusion, this compound is a fluorinated polymer that has been widely used in various scientific research applications. Its ability to modify the surface properties of materials, low toxicity, and biocompatibility make it suitable for use in biomedical applications. Further research is needed to explore its full potential and develop new applications for this promising material.
Synthesis Methods
The synthesis of N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide involves the reaction of 1-piperidinecarboxamide with 1-bromo-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctane in the presence of a palladium catalyst. The resulting product is then purified through crystallization to obtain this compound in its pure form.
Scientific Research Applications
N-[2,2,3,3,4,4,5,5-octafluoro-1-(1-piperidinyl)pentyl]acetamide has been widely used in various scientific research applications, including surface modification, drug delivery systems, and biomaterials. This compound can be used to modify the surface properties of materials, such as glass, silicon, and metal, to improve their performance in various applications. Additionally, this compound can be used as a coating material in drug delivery systems to improve drug release and reduce toxicity. This compound can also be used as a biomaterial to improve the mechanical properties and biocompatibility of medical devices.
Properties
IUPAC Name |
N-(2,2,3,3,4,4,5,5-octafluoro-1-piperidin-1-ylpentyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F8N2O/c1-7(23)21-9(22-5-3-2-4-6-22)11(17,18)12(19,20)10(15,16)8(13)14/h8-9H,2-6H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHLMWTNXCBZALF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(C(C(F)F)(F)F)(F)F)(F)F)N1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401348330 |
Source


|
| Record name | N-[2,2,3,3,4,4,5,5-Octafluoro-1-(1-piperidinyl)pentyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401348330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[3-methoxy-4-(2-propyn-1-yloxy)benzylidene]-1,3-dimethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5138658.png)


![N-[1-({[(4-acetylphenyl)amino]carbonothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B5138685.png)



![N-(4-chloro-2-fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5138714.png)
![N-(4-acetylphenyl)-3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxamide](/img/structure/B5138717.png)
![1-methyl-3-[2-(2-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5138721.png)


